molecular formula C11H10N4O3S2 B371364 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 298218-04-9

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B371364
CAS No.: 298218-04-9
M. Wt: 310.4g/mol
InChI Key: ZTEXJNMABIVJFD-UHFFFAOYSA-N
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Description

This chemical entity, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, is a synthetic compound of significant research interest due to its incorporation of the 1,3,4-thiadiazole scaffold. The 1,3,4-thiadiazole core is a established bioisostere of pyrimidine bases, which allows derivatives to interfere with critical cellular processes in pathogens and rapidly dividing cells . This makes the compound a valuable scaffold for investigating new anti-infective and chemotherapeutic agents. Research on closely related 1,3,4-thiadiazole derivatives has demonstrated potent broad-spectrum biological activities. These compounds have shown promising results as antimicrobial agents, particularly against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis . Furthermore, the 1,3,4-thiadiazole nucleus is a prominent pharmacophore in anticancer research, with numerous derivatives exhibiting potent cytotoxic effects against a range of human cancer cell lines, such as breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116), by targeting enzymes like carbonic anhydrase IX (CAIX) or inhibiting tubulin polymerization . The structural features of this compound, including the acetamide bridge and the nitrophenyl moiety, are amenable to further synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research applications only, including in vitro biological screening, mechanistic studies, and as a building block for the synthesis of novel chemical libraries. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-7-13-14-11(20-7)19-6-10(16)12-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXJNMABIVJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole or nitrophenyl derivatives.

Scientific Research Applications

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with biological targets. The thiadiazole ring can interact with DNA, disrupting replication processes and leading to cell death. The nitrophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural variations among analogues include substituents on the thiadiazole ring, the sulfanyl linker, and the phenylacetamide group. These modifications impact melting points, solubility, and synthetic yields.

Table 1: Physicochemical Properties of Selected Analogues
Compound Name Substituents on Thiadiazole Phenyl Group Substituent Melting Point (°C) Yield (%) Reference
Target Compound: 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide 5-Methyl 3-Nitro Not Reported Not Reported -
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide (4m) 5-Methyl 4-Sulfamoyl, 4-methylbenzyl 178–180 79
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 5-Benzylthio 2-Methoxyphenoxy 135–136 85
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 5-Methyl 2-Nitro Not Reported Not Reported
2-(3-Methoxyphenyl)-N-(5-(3-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)acetamide (3a) 5-(3-Nitrobenzylthio) 3-Methoxyphenyl Not Reported Not Reported

Key Observations :

  • Melting Points : Substituents like sulfamoyl (4m) increase melting points (178–180°C) compared to methoxy or benzylthio derivatives (135–136°C) .
  • Yields : Bulkier substituents (e.g., benzylthio in 5m) correlate with higher yields (85%) due to improved crystallization .

Key Observations :

  • Nitro Group Impact : The meta-nitro group in the target compound may enhance binding to biological targets through electron-withdrawing effects, similar to 3a .
  • Thiadiazole Core : The 1,3,4-thiadiazole ring is critical for enzyme inhibition, as seen in iCRT3’s β-catenin binding .

Key Observations :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields for chlorobenzylthio derivatives (82%) .
  • Catalysts : POCl3 is commonly used for thioether bond formation .

Structural Analysis and Computational Studies

Crystallographic tools like SHELX and ORTEP-3 are employed for structural validation . For example, N-(4-Chloro-2-nitrophenyl) derivatives exhibit intermolecular hydrogen bonding (C–H⋯O), stabilizing crystal packing . The target compound’s nitro group may participate in similar interactions, influencing solubility and stability.

Biological Activity

The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a derivative of thiadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C13H15N3OS2
  • Molecular Weight : 293.41 g/mol
  • CAS Number : 361184-95-4

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. The presence of the thiadiazole ring enhances the compound's lipophilicity and facilitates cellular uptake. Additionally, the nitrophenyl group may contribute to its cytotoxic effects by participating in electron transfer mechanisms or by forming reactive intermediates that damage cellular components.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Notes
Alam et al. (2011)A549 (lung cancer)4.27Significant growth inhibition observed .
Aliabadi et al. (2013)MDA (breast cancer)9.0Higher activity compared to Imatinib .
Mohammadi-Farani et al. (2014)PC3 (prostate cancer)22.19Demonstrated better cytotoxic activity than standard drugs .
Almasirad et al. (2016)SK-OV-3 (ovarian cancer)19.5Best anticancer activity reported in this study .

Case Studies

  • Cytotoxic Properties : A comprehensive review highlighted that several thiadiazole derivatives exhibit potent cytotoxic effects against various human cancer cell lines, including lung, breast, and ovarian cancers. The mechanisms often involve apoptosis induction and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the thiadiazole ring significantly influence the biological activity of these compounds. For instance, the introduction of different substituents on the phenyl ring can enhance anticancer potency through improved binding affinity to target proteins .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities for thiadiazole derivatives. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core and subsequent coupling to the acetamide moiety via a sulfanyl bridge. Key steps include:

  • Thioether linkage : Reaction between 5-methyl-1,3,4-thiadiazole-2-thiol and chloroacetamide derivatives under reflux in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Nitrophenyl incorporation : Coupling the intermediate with 3-nitroaniline using carbodiimide-based coupling agents. Critical parameters include temperature (60–80°C), solvent polarity, and reaction time (4–12 hours), which are optimized via TLC monitoring .

Q. Which spectroscopic and analytical techniques are used to confirm structural integrity and purity?

  • NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., nitrophenyl and thiadiazole integration) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 351.2) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions may arise from variations in:

  • Purity : Impurities (e.g., unreacted nitro precursors) can skew bioassay results. Reproduce synthesis with rigorous purification (column chromatography) .
  • Assay conditions : Test across multiple cell lines (e.g., HeLa vs. MCF-7) and concentrations (1–100 µM) to identify context-dependent effects .
  • Structural analogs : Compare with derivatives lacking the nitro group or methyl-thiadiazole to isolate pharmacophores .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent screening : Replace DCM with THF for better solubility of nitroaromatic intermediates .
  • Catalyst selection : Use palladium/copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Stoichiometry : Adjust molar ratios (1:1.2 for thiol:chloroacetamide) to minimize side products .

Q. How does the compound’s electronic structure influence its reactivity and stability?

  • Nitro group : Electron-withdrawing effects enhance electrophilicity at the acetamide carbonyl, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions) .
  • Thiadiazole ring : The sulfur atoms contribute to π-stacking interactions with biological targets, confirmed via X-ray crystallography of analogs .

Methodological Guidance

Q. What protocols assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products (e.g., nitro reduction to amine) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation via UV-spectroscopy .

Q. Which computational tools predict interactions with biological targets?

  • Molecular docking : AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2) using the thiadiazole sulfanyl group as an anchor .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with active-site residues .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Strain specificity : Activity against S. aureus (MIC = 8 µg/mL) but not E. coli may reflect differences in bacterial membrane permeability .
  • Redox environments : The nitro group’s bioreduction in anaerobic conditions (e.g., in gut microbiota) may activate prodrug-like behavior, altering efficacy .

Structural-Activity Relationship (SAR) Studies

Q. How do modifications to the thiadiazole ring impact biological activity?

  • Methyl substitution : The 5-methyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroinflammation models .
  • Sulfanyl replacement : Replacing sulfur with oxygen reduces antiproliferative activity (IC50 increases from 12 µM to >50 µM in MCF-7 cells) .

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